molecular formula C15H13NO4 B5787665 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone

1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone

Cat. No.: B5787665
M. Wt: 271.27 g/mol
InChI Key: BUTXKJOEBOAHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone is an organic compound that features both a methylphenyl group and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone can be synthesized through a multi-step process involving the reaction of 4-methylbenzaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction typically proceeds via an aldol condensation followed by an etherification step. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, organic solvents like dichloromethane or tetrahydrofuran.

Major Products:

    Oxidation: 1-(4-carboxyphenyl)-2-(4-nitrophenoxy)ethanone.

    Reduction: 1-(4-methylphenyl)-2-(4-aminophenoxy)ethanone.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.

Comparison with Similar Compounds

    1-(4-methylphenyl)-2-(4-aminophenoxy)ethanone: Similar structure but with an amine group instead of a nitro group.

    1-(4-methylphenyl)-2-(4-hydroxyphenoxy)ethanone: Similar structure but with a hydroxyl group instead of a nitro group.

Uniqueness: 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone is unique due to the presence of both a methylphenyl group and a nitrophenoxy group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-11-2-4-12(5-3-11)15(17)10-20-14-8-6-13(7-9-14)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTXKJOEBOAHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.